REACTION_SMILES
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[C:11]([C:12]([O:14][CH2:13][CH3:15])=[O:16])(=[O:17])[O:18][CH2:19][CH3:20].[CH3:26][CH2:27][OH:28].[CH3:2][CH2:3][O-:4].[CH3:5][C:6]([CH2:7][CH2:8][CH3:9])=[O:10].[Na+:1].[S:21](=[O:22])(=[O:23])([OH:24])[OH:25]>>[CH2:5]([C:6]([CH2:7][CH2:8][CH3:9])=[O:10])[C:12]([C:11](=[O:17])[O:18][CH2:19][CH3:20])=[O:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(=O)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC[O-]
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Name
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CCCC(C)=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC(C)=O
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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CCCC(=O)CC(=O)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |